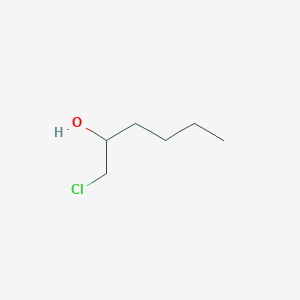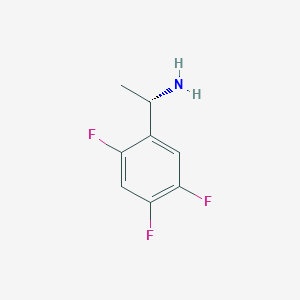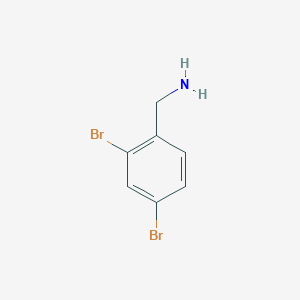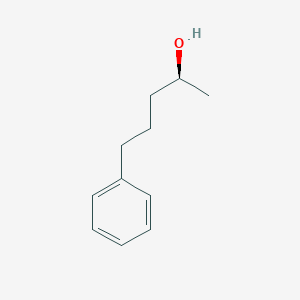
1-Chlorohexan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohexan-2-OL is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, where a chlorine atom is attached to the second carbon of a hexanol chain
Preparation Methods
1-Chlorohexan-2-OL can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of hexan-2-OL using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production: Industrially, this compound can be produced by the reaction of hexan-2-OL with hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2). This method is scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-Chlorohexan-2-OL undergoes various chemical reactions:
Oxidation: It can be oxidized to form 1-chlorohexan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexan-2-OL, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can produce 2-azidohexanol.
Common Reagents and Conditions: These reactions often require specific conditions such as temperature control, inert atmosphere, and appropriate solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include 1-chlorohexan-2-one, hexan-2-OL, and 2-azidohexanol.
Scientific Research Applications
1-Chlorohexan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-Chlorohexan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
1-Chlorohexan-2-OL can be compared with other similar compounds:
2-Chlorohexane: Unlike this compound, 2-Chlorohexane lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hexan-2-OL: This compound is similar but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chlorohexane: This compound has the chlorine atom on the first carbon, leading to different chemical properties and reactivity compared to this compound.
Properties
CAS No. |
52802-07-0 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chlorohexan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3 |
InChI Key |
KYLWPCMAKMOTED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)

![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)




